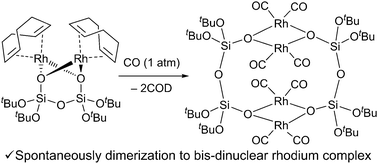Multinuclear rhodium complexes supported by tetra-tert-butoxy disiloxide ligand: synthesis, structure, and reactivity†
New Journal of Chemistry Pub Date: 2022-07-26 DOI: 10.1039/D2NJ03095K
Abstract
Rhodium siloxide complexes have been used as homogeneous catalysts and model compounds for silica-supported metal catalysts. However, rhodium complexes with multidentate siloxide ligands have rarely been prepared. In this study, a dinuclear rhodium complex supported by a bidentate tetra-tert-butoxy disiloxide ligand, {Rh(COD)}2{μ-(OSi(OtBu)2)2O} (3) (COD = cyclooctadiene), was synthesized and its basic reactivity was elucidated. When 3 reacted with carbon monoxide, a dinuclear rhodium carbonyl complex, {Rh(CO)2}2{μ-(OSi(OtBu)2)2O} (A), formed as an intermediate, which produced a bis-dinuclear rhodium carbonyl complex, [{Rh(CO)2}2{μ-(OSi(OtBu)2)2O}]2 (4), by spontaneous dimerization. The dimerization of A could be attributed to the relatively weak electron-donating ability of the tetra-tert-butoxy disiloxide ligand, suggesting that substituents on siloxide ligands exert a significantly large effect on the formation of rhodium siloxide complexes. In addition, the reaction of 3 with trimethylphosphine (PMe3) afforded different dinuclear rhodium complexes, {(PMe3)Rh(COD)}2{(OSi(OtBu)2)2O} (5), {(PMe3)2Rh}{Rh(COD)}{μ-(OSi(OtBu)2)2O} (6), and {Rh(PMe3)2}2{μ-(OSi(OtBu)2)2O} (7), depending on the reaction temperature and the equivalent of PMe3 used, indicating that the substitution reaction of COD by PMe3 proceeds in a stepwise manner. Understanding the basic reactivity of these rhodium siloxide complexes may contribute to the development of silica-supported metal catalysts.

Recommended Literature
- [1] Crystal structures and electronic properties of Sn3N4 polymorphs synthesized via high-pressure nitridation of tin†
- [2] Advanced functional properties in nanoporous coordination framework materials
- [3] The H + C2H2 (+M) ⇄ C2H3 (+M) and H + C2H2 (+M) ⇄ C2H5 (+M) reactions: Electronic structure, variational transition-state theory, and solutions to a two-dimensional master equation†
- [4] Contents list
- [5] Time-dependent amplification of helical bias in self-assembled dyenanorods directed by the sergeants-and-soldiers principle†
- [6] Two highly stable inorganic–organic hybrid 3D frameworks based on Cu–Ln incorporated polyoxometalates for selective dye removal and proton conduction†
- [7] Differential thermal analysis. A review
- [8] Accurate prediction of chemical shifts for aqueous protein structure on “Real World” data†
- [9] Photochromism, photoluminescence modulation and selective recognition of small molecules of two highly stable dynamic metal–organic frameworks†
- [10] Fast and reliable urine analysis using a portable platform based on microfluidic electrophoresis chips with electrochemical detection†










